molecular formula C11H16O2 B14238624 2(5H)-Furanone, 5-cyclohexyl-4-methyl- CAS No. 403657-12-5

2(5H)-Furanone, 5-cyclohexyl-4-methyl-

Cat. No.: B14238624
CAS No.: 403657-12-5
M. Wt: 180.24 g/mol
InChI Key: OHLUUXWTNHYWAE-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-cyclohexyl-4-methyl- is a heterocyclic organic compound characterized by a furanone ring substituted with a cyclohexyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-cyclohexyl-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with methyl acetoacetate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-cyclohexyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce lactones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2(5H)-Furanone, 5-cyclohexyl-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which 2(5H)-Furanone, 5-cyclohexyl-4-methyl- exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 5-cyclohexyl-4-methyl-: Unique due to its specific substitution pattern.

    2(5H)-Furanone, 5-phenyl-4-methyl-: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2(5H)-Furanone, 5-cyclohexyl-4-ethyl-: Similar but with an ethyl group instead of a methyl group.

Uniqueness

2(5H)-Furanone, 5-cyclohexyl-4-methyl- is unique due to the combination of the cyclohexyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

403657-12-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-cyclohexyl-3-methyl-2H-furan-5-one

InChI

InChI=1S/C11H16O2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h7,9,11H,2-6H2,1H3

InChI Key

OHLUUXWTNHYWAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC1C2CCCCC2

Origin of Product

United States

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